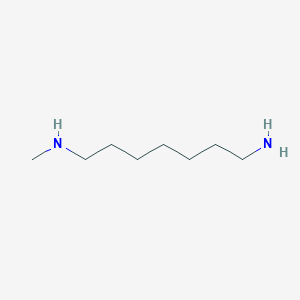
1,7-Heptanediamine, N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Heptanediamine, N-methyl-: is an organic compound with the molecular formula C8H20N2 . It is a derivative of 1,7-heptanediamine, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group. This compound is part of the diamine family, which is characterized by the presence of two amino groups (-NH2) attached to a heptane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,7-Heptanediamine, N-methyl- can be synthesized through the methylation of 1,7-heptanediamine. The process typically involves the reaction of 1,7-heptanediamine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 1,7-heptanediamine, N-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Heptanediamine, N-methyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,7-Heptanediamine, N-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,7-heptanediamine, N-methyl- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules such as proteins and nucleic acids. These interactions can influence the structure and function of the target molecules, leading to various biological effects. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparaison Avec Des Composés Similaires
1,7-Heptanediamine: The parent compound without the methyl group.
1,6-Hexanediamine: A shorter chain diamine with similar properties.
1,8-Octanediamine: A longer chain diamine with similar properties.
Comparison: 1,7-Heptanediamine, N-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to 1,7-heptanediamine, the methylated derivative may exhibit different solubility, stability, and biological activity. The length of the carbon chain in similar compounds like 1,6-hexanediamine and 1,8-octanediamine can also affect their physical and chemical properties, making 1,7-heptanediamine, N-methyl- distinct in its applications and behavior.
Propriétés
Numéro CAS |
62578-09-0 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
N'-methylheptane-1,7-diamine |
InChI |
InChI=1S/C8H20N2/c1-10-8-6-4-2-3-5-7-9/h10H,2-9H2,1H3 |
Clé InChI |
YYEIRLHVLCIHCN-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















